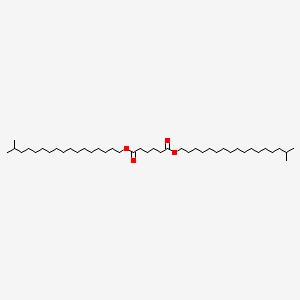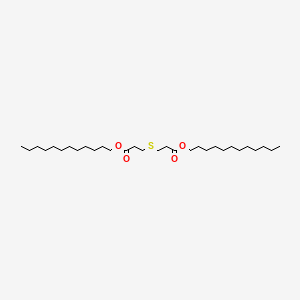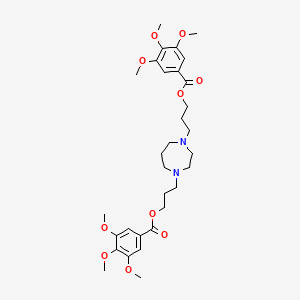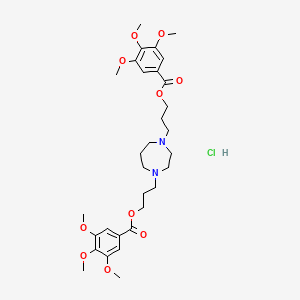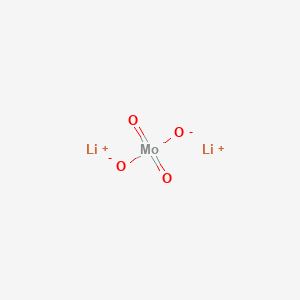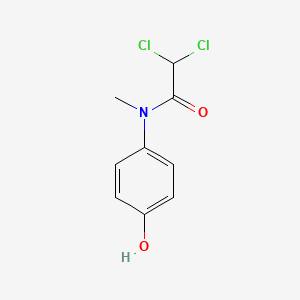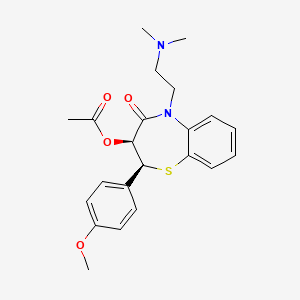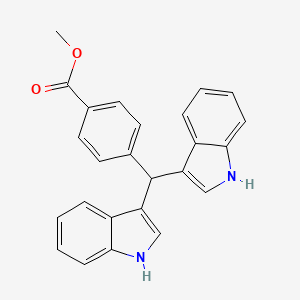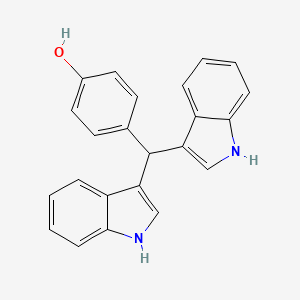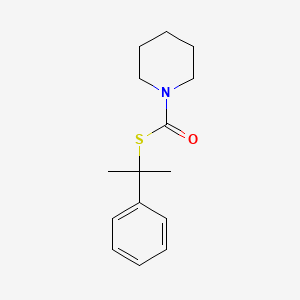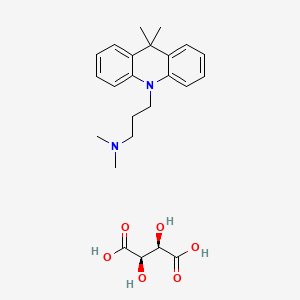
Dioxethedrin
Descripción general
Descripción
La dioxethedrina es un compuesto químico con la fórmula molecular C11H17NO3. Es un derivado de la efedrina y actúa como un agonista beta-adrenérgico. Históricamente, se ha utilizado como broncodilatador y agente simpaticomimético en jarabes antitusivos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de dioxethedrina implica la reacción de 1-(3,4-dihidroxifenil)-2-etilamino-1-propanol con reactivos apropiados en condiciones controladas. La reacción típicamente requiere un catalizador y condiciones específicas de temperatura y presión para asegurar que se obtenga el producto deseado .
Métodos de Producción Industrial: La producción industrial de dioxethedrina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores industriales y el monitoreo continuo de los parámetros de reacción para mantener la calidad y el rendimiento del producto .
Tipos de Reacciones:
Oxidación: La dioxethedrina puede sufrir reacciones de oxidación, lo que lleva a la formación de varios productos oxidados.
Reducción: Las reacciones de reducción pueden convertir la dioxethedrina en sus formas reducidas.
Sustitución: La dioxethedrina puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
La dioxethedrina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo en estudios de mecanismos de reacción.
Biología: Se estudia la dioxethedrina por sus efectos en los sistemas biológicos, particularmente su papel como agonista beta-adrenérgico.
Medicina: La investigación se centra en sus posibles aplicaciones terapéuticas, incluido su uso como broncodilatador.
Industria: Se utiliza en la formulación de productos farmacéuticos y como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
La dioxethedrina ejerce sus efectos al actuar como un agonista beta-adrenérgico. Se une a los receptores beta-adrenérgicos, lo que lleva a la activación de la adenilato ciclasa y un aumento en los niveles de monofosfato de adenosina cíclico (AMPc). Esto da como resultado la relajación de los músculos lisos bronquiales y otros efectos fisiológicos asociados con la estimulación beta-adrenérgica .
Compuestos Similares:
Efedrina: Otro agonista beta-adrenérgico con propiedades broncodilatadoras similares.
Pseudoefedrina: Utilizado como descongestionante con un mecanismo de acción similar.
Fenilefrina: Un agonista alfa-adrenérgico selectivo con diferente especificidad de receptor.
Unicidad: La dioxethedrina es única debido a su estructura molecular específica, que confiere propiedades farmacológicas distintas. A diferencia de la efedrina y la pseudoefedrina, la dioxethedrina tiene una mayor afinidad por los receptores beta-adrenérgicos, lo que la hace más efectiva como broncodilatador .
Comparación Con Compuestos Similares
Ephedrine: Another beta-adrenergic agonist with similar bronchodilator properties.
Pseudoephedrine: Used as a decongestant with a similar mechanism of action.
Phenylephrine: A selective alpha-adrenergic agonist with different receptor specificity.
Uniqueness: Dioxethedrin is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Unlike ephedrine and pseudoephedrine, this compound has a higher affinity for beta-adrenergic receptors, making it more effective as a bronchodilator .
Propiedades
Número CAS |
497-75-6 |
|---|---|
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO3/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8/h4-7,11-15H,3H2,1-2H3 |
Clave InChI |
OHDICGSRVLBVLC-UHFFFAOYSA-N |
SMILES |
CCNC(C)C(C1=CC(=C(C=C1)O)O)O |
SMILES canónico |
CCNC(C)C(C1=CC(=C(C=C1)O)O)O |
Apariencia |
Solid powder |
| 497-75-6 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dioxethedrin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


